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Compound of Interest
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2-Amino-5-fluoro-3-nitrobenzoic
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CAS No.: 177960-62-2

Cat. No.: B062299

Get Quote

Technical Monograph: 2-Amino-5-fluoro-3-
nitrobenzoic Acid
Structural Analysis, Synthetic Utility, and Analytical Characterization

Executive Summary
2-Amino-5-fluoro-3-nitrobenzoic acid (CAS 177960-62-2) represents a highly specialized

fluorinated aromatic scaffold critical to modern medicinal chemistry. Unlike simple benzoic acid

derivatives, this molecule possesses a dense functionalization pattern—an amine, a nitro

group, a carboxylic acid, and a fluorine atom—arranged to create unique electronic push-pull

systems.

This guide serves as a definitive technical resource for researchers utilizing this compound as a

precursor for benzimidazoles, quinoxalines, and fluorinated anthranilic acid derivatives. It

synthesizes structural theory with practical, field-proven analytical protocols.
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Molecular Architecture & Electronic Properties
Structural Logic and Regiochemistry
The utility of this molecule stems from the specific arrangement of its substituents. The 2-amino

and 3-nitro groups are ortho to each other, a classic motif for generating 1,2-diamines upon

reduction. The 5-fluoro substituent provides metabolic stability (blocking the para position

relative to the amine) and modulates the lipophilicity of downstream pharmacophores.

Formula:

Molecular Weight: 200.12 g/mol [1][2]

pKa Prediction: The carboxylic acid is acidified by the electron-withdrawing nitro group (likely

pKa < 3.5), while the aniline nitrogen is weakly basic due to the ortho-nitro and ortho-

carboxyl electron withdrawal.

Intramolecular Interactions
A critical feature of this molecule is the Intramolecular Hydrogen Bonding Network (IHBN).

NH₂

NO₂: The amine protons donate to the nitro oxygen, locking the C2-C3 bond rotation and
planarizing the system.

NH₂

COOH: A secondary interaction often exists between the amine and the carbonyl oxygen of
the acid, creating a " bifurcated" hydrogen bond donor system.

This internal locking reduces the nucleophilicity of the amine, requiring forcing conditions for N-

alkylation or acylation unless the nitro group is first reduced.

Spectroscopic Characterization (The "How-To")
Accurate identification relies on resolving the specific coupling patterns introduced by the

fluorine atom (
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).

Predicted NMR Signatures ( & )
Solvent Recommendation: DMSO-

(Essential to break intermolecular dimers and visualize exchangeable protons).
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Nucleus Signal Multiplicity

Approx.[3]
Shift (

)

Assignment &
Causality

COOH Broad Singlet 13.0 - 14.0

Highly acidic

proton; often

broadened by

exchange.

NH₂ Broad Singlet 7.5 - 8.5

Deshielded by

ortho-

nitro/carboxyl

groups.

H4 dd 8.2 - 8.4

Key Diagnostic:

Located between

and

. Deshielded by

. Coupled to

(

) and

(

).

H6 dd 7.6 - 7.9

Located between

and

. Coupled to

(

) and

.
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F5 Multiplet -110 to -120

Characteristic

aromatic fluorine

shift.

Mass Spectrometry (ESI-MS)
Ionization Mode: Negative Ion Mode (ESI-) is superior due to the carboxylic acid.

Parent Ion:

.

Fragmentation: Expect loss of

(M-44) yielding the nitroaniline species.

Chromatographic Purity Profiling (HPLC Protocol)
Standard reverse-phase methods often fail to retain this polar, acidic molecule. The following

protocol utilizes Ion Suppression to ensure sharp peak shape and reproducible retention.

Method: Acidified Reverse-Phase C18
Objective: Quantify purity and separate from the likely impurity (2-Amino-5-fluorobenzoic

acid - starting material).

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

Temperature: 30°C.

Flow Rate: 1.0 mL/min.[4]

Detection: UV @ 254 nm (aromatic) and 330 nm (nitro/amine conjugation).

Mobile Phase System:

Solvent A: 0.1% Formic Acid in Water (Maintains COOH in neutral state).

Solvent B: Acetonitrile (ACN).[5]
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Gradient Table:

Time (min) % Solvent B Event

0.0 5 Equilibration

2.0 5
Isocratic Hold (Polar impurities

elute)

15.0 90 Linear Gradient

18.0 90 Wash

| 18.1 | 5 | Re-equilibration |

Synthetic Utility & Transformation Pathways[6][7]
The primary value of 2-Amino-5-fluoro-3-nitrobenzoic acid is its role as a "masked" diamine.

The following diagram illustrates its transformation into a Fluorinated Benzimidazole, a

privileged scaffold in kinase inhibitors (e.g., MEK, EGFR inhibitors).

2-Amino-5-fluoro-
3-nitrobenzoic acid

Reduction
(H2/Pd-C or Fe/AcOH)

Nitro Reduction 2,3-Diamino-5-fluoro-
benzoic acid

Cyclization
(Aldehyde/Acid + Heat)

Condensation 4-Fluoro-benzimidazole-
7-carboxylic acid deriv.

Ring Closure

Click to download full resolution via product page

Figure 1: Synthetic workflow converting the nitro-precursor into a bioactive benzimidazole

scaffold. The 3-nitro group is reduced to an amine, creating the vicinal diamine required for

imidazole ring formation.

Experimental Protocol: Synthesis of Benzimidazole
Derivative
Note: This is a generalized procedure adapted for this specific fluorinated scaffold.

Step 1: Nitro Reduction
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Charge a hydrogenation vessel with 2-Amino-5-fluoro-3-nitrobenzoic acid (1.0 eq) and

Methanol (10 vol).

Add 10% Pd/C catalyst (5 wt% loading).

Pressurize with Hydrogen gas (30 psi) and stir at RT for 4-6 hours.

Monitor by HPLC (Method in Section 3). Disappearance of the nitro peak (RT ~10-12 min)

and appearance of the diamine (RT ~3-5 min) confirms completion.

Filter through Celite to remove Pd/C. Use the filtrate immediately (diamines are oxidation-

sensitive).

Step 2: "One-Pot" Cyclization
To the filtrate from Step 1, add the desired aldehyde (1.1 eq) (e.g., benzaldehyde for a 2-

phenyl derivative).

Add Sodium Metabisulfite (1.2 eq) as an oxidant/catalyst.

Reflux at 70°C for 12 hours.

Workup: Concentrate solvent, neutralize with

, and extract with Ethyl Acetate.

Analytical Decision Tree
Use this workflow to validate the identity and quality of the material before committing to

expensive synthesis steps.
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Figure 2: Quality Control Decision Tree. Validates material identity via NMR and purity via

HPLC prior to release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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